molecular formula C16H10N6O3 B2614303 3-phenyl-4-[(4-phenyl-1,2,5-oxadiazol-3-yl)-NNO-azoxy]-1,2,5-oxadiazole CAS No. 129282-42-4

3-phenyl-4-[(4-phenyl-1,2,5-oxadiazol-3-yl)-NNO-azoxy]-1,2,5-oxadiazole

Cat. No.: B2614303
CAS No.: 129282-42-4
M. Wt: 334.295
InChI Key: ATQXPBYFCCFPHJ-OQKWZONESA-N
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Description

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .


Molecular Structure Analysis

Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole .


Chemical Reactions Analysis

The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Antiprotozoal Activity : Novel oxadiazolyl pyrrolo triazole diones have been synthesized and evaluated for their antiprotozoal and cytotoxic activities. These compounds exhibit various biological activities, suggesting potential for development as anti-protozoal and anti-cancer agents (Dürüst et al., 2012).
  • Microwave-assisted Synthesis : Research on microwave-assisted synthesis has led to the development of novel 1,2,3-triazole derivatives carrying oxadiazolyl methyl units. This synthesis method emphasizes the efficiency and novelty in creating heterocyclic compounds (Dürüst & Karakuş, 2017).
  • Antifungal Agents : A series of oxadiazoles have been synthesized and evaluated for their antifungal activities. Some compounds demonstrated potency comparable to standard antifungal drugs, highlighting their potential as new antifungal agents (Sangshetti & Shinde, 2011).

Synthesis Techniques and Chemical Properties

  • Azoxyfurazans Synthesis : Research has explored the synthesis of azoxyfurazans, revealing methods for creating compounds with potential applications in materials science and pharmacology (Batog et al., 2008).
  • Reactivity of Azidoximes : Studies on the reactivity of azidoximes have led to the synthesis of bicyclic ketoximes, further contributing to the understanding of heterocyclic chemistry (Romanova et al., 2003).

Material Sciences and Crystallography

  • Crystal Structure Analysis : Investigations into the crystal structures of oxadiazole compounds have provided insights into their molecular conformations and potential applications in designing new materials (Goh et al., 2010).

Mechanism of Action

While the mechanism of action for the specific compound “3-phenyl-4-[(4-phenyl-1,2,5-oxadiazol-3-yl)-NNO-azoxy]-1,2,5-oxadiazole” is not available, oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

Properties

IUPAC Name

oxido-(4-phenyl-1,2,5-oxadiazol-3-yl)-[(4-phenyl-1,2,5-oxadiazol-3-yl)imino]azanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N6O3/c23-22(16-14(19-25-21-16)12-9-5-2-6-10-12)17-15-13(18-24-20-15)11-7-3-1-4-8-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQXPBYFCCFPHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NON=C2N=[N+](C3=NON=C3C4=CC=CC=C4)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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